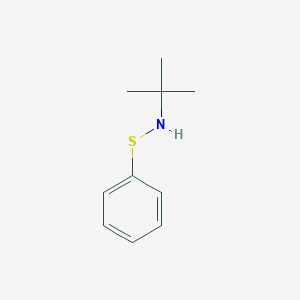

N-tert-Butylbenzenesulfenamide

描述

N-tert-Butylbenzenesulfenamide is an organic compound with the molecular formula C10H15NS. It is known for its role as an oxidation reagent and its applications in various chemical reactions. The compound is characterized by the presence of a tert-butyl group attached to a benzenesulfenamide moiety, making it a valuable intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: N-tert-Butylbenzenesulfenamide can be synthesized through the reaction of N-(phenylthio)phthalimide with tert-butylamine. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts to accelerate the reaction .

化学反应分析

Types of Reactions: N-tert-Butylbenzenesulfenamide undergoes various types of chemical reactions, including:

Substitution: It participates in anti-SN2’ Mitsunobu reactions with chiral hydroxy-alpha-alkenylsilanes to produce vinylsilanes.

Common Reagents and Conditions:

Substitution: The Mitsunobu reaction conditions often involve the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) as reagents.

Major Products:

科学研究应用

Biological Activities

N-tert-butylbenzenesulfenamide exhibits notable biological activities, particularly in immunotoxicology:

- Immunomodulatory Effects : Studies have shown that exposure to this compound can modulate immune responses in rodents. For instance, it suppressed antibody-forming cell responses while enhancing natural killer cell activity in female mice . The effects varied based on sex and developmental exposure, indicating its potential as an immunotoxic agent.

Industrial Applications

This compound finds diverse applications across several industries:

- Pharmaceuticals : Its role as an intermediate in the synthesis of various drugs is significant due to its ability to form nitrogen heterocycles that are prevalent in many pharmacologically active compounds .

- Rubber Industry : As a vulcanization accelerator, it enhances the properties of rubber products such as tires and belts. The compound facilitates the cross-linking process during rubber production, improving durability and performance .

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis of this compound using a novel catalytic system that improved yield and reduced costs. The research demonstrated that using less expensive catalysts while maintaining high reaction efficiency can significantly benefit industrial applications .

Case Study 2: Immunotoxicity Assessment

In a comprehensive assessment of immunotoxicity, researchers evaluated the effects of this compound on immune functions in various rodent models. The results indicated sex-dependent variations in immune responses, highlighting the compound's potential implications for human health risk assessments related to chemical exposure .

作用机制

The mechanism of action of N-tert-Butylbenzenesulfenamide involves its ability to act as an oxidation catalyst. It facilitates the transfer of oxygen atoms to substrates, leading to the formation of oxidized products. The molecular targets include primary and secondary alcohols, which are converted to aldehydes and ketones through the catalytic action of this compound . The pathways involved in these reactions are typically mild and selective, ensuring high yields of the desired products .

相似化合物的比较

N-tert-Butylbenzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a sulfenamide group.

N-Butylbenzenesulfonamide: Another similar compound, differing by the presence of a butyl group instead of a tert-butyl group.

Uniqueness: N-tert-Butylbenzenesulfenamide is unique due to its specific oxidation properties and its ability to participate in selective oxidation and substitution reactions. Its tert-butyl group provides steric hindrance, which can influence the selectivity and reactivity of the compound in various chemical reactions .

生物活性

N-tert-Butylbenzenesulfenamide (NTBBS) is a compound of significant interest in the field of medicinal chemistry and toxicology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of NTBBS, focusing on its immunotoxicity, neurotoxicity, and potential therapeutic applications.

This compound is a sulfenamide derivative characterized by the presence of a tert-butyl group attached to the nitrogen atom of a benzenesulfenamide structure. The synthesis typically involves the reaction of benzene sulfonamide with tert-butyl halides under specific catalytic conditions to achieve high yields and purity .

Immunotoxicological Effects

Recent studies have highlighted the immunotoxic effects of NTBBS, particularly in animal models. Research indicates that oral exposure to NTBBS can lead to significant alterations in both innate and adaptive immune responses:

- Study Findings : In female mice, NTBBS treatment suppressed antibody-forming cell (AFC) responses while enhancing T-cell responses and natural killer (NK) cell activity. Notably, these effects were sex-dependent, with male F1 rats showing increased NK-cell activity compared to females .

- Case Study : A 28-day treatment with NTBBS resulted in an increase in IgM-producing B cells in the spleen of mice, suggesting a potential for immunomodulation without inducing overt immunotoxicity .

Neurotoxicological Effects

The neurotoxic potential of NTBBS has been evaluated through various animal studies:

- Neurotoxicity Assessment : In adult male Sprague-Dawley rats, exposure to NTBBS resulted in minimal centrilobular hypertrophy in the liver but did not show significant peripheral nerve lesions or gliosis in critical brain regions. However, prolonged exposure could not be ruled out as a factor for potential neurotoxic effects .

- Quantitative Structure-Activity Relationship (QSAR) analyses have predicted multiple toxic effects associated with NTBBS, including neurotoxicity and genotoxicity. The implications of these findings necessitate further investigation into the long-term effects of NTBBS exposure .

Therapeutic Potential

Despite its toxicological concerns, NTBBS has been explored for its therapeutic applications:

- Cardiovascular Studies : Some derivatives of benzenesulfonamides have shown promise in modulating cardiovascular functions. For instance, studies on related compounds indicated that they could affect perfusion pressure and coronary resistance through interactions with calcium channels . This suggests that NTBBS or its derivatives may possess beneficial pharmacological properties worth exploring.

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

2-methyl-N-phenylsulfanylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-10(2,3)11-12-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQBFMPKCDTAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457904 | |

| Record name | N-tert-Butylbenzenesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19117-31-8 | |

| Record name | N-tert-Butylbenzenesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N-tert-Butylbenzenesulfenamide in organic synthesis?

A1: this compound acts as an efficient catalyst for oxidizing alcohols to their corresponding carbonyl compounds. [, , , ] This catalytic activity is particularly useful in synthesizing aldehydes and ketones from primary and secondary alcohols, respectively.

Q2: How does this compound catalyze the oxidation of alcohols?

A2: While the exact mechanism is not fully elucidated in the provided abstracts, research suggests that this compound facilitates the transfer of chlorine from a stoichiometric oxidant, such as N-chlorosuccinimide (NCS), to the alcohol substrate. [] This interaction leads to the formation of an intermediate, which then undergoes further transformations to yield the carbonyl product.

Q3: What are the advantages of using this compound as a catalyst for alcohol oxidation compared to other methods?

A3: this compound offers several advantages: [, ]

Q4: Are there any limitations to using this compound as an oxidation catalyst?

A4: While highly effective, further research is needed to fully understand the limitations of this compound. Potential areas of exploration include:

Q5: What is the significance of developing new catalytic oxidation methods like those employing this compound?

A5: The development of catalytic oxidation methods, particularly those employing milder and more environmentally benign reagents, is crucial for sustainable and efficient chemical synthesis. [] Traditional methods often rely on stoichiometric amounts of toxic or hazardous oxidants, generating substantial waste and posing environmental risks. Catalytic approaches, like the one utilizing this compound, offer a greener alternative by reducing waste generation and enabling the use of safer reagents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。